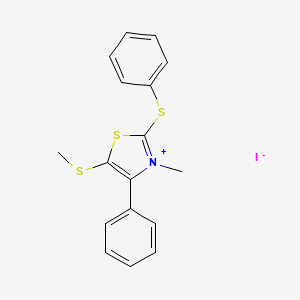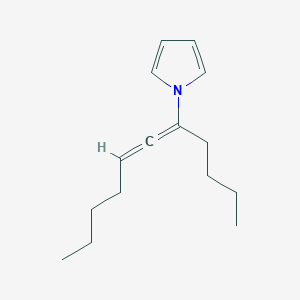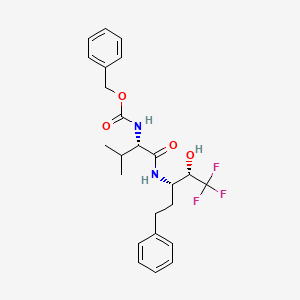
iodozinc(1+);methyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodozinc(1+);methyl hexanoate is a compound that combines the properties of iodozinc and methyl hexanoate Iodozinc is a positively charged zinc ion coordinated with an iodine atom, while methyl hexanoate is an ester formed from hexanoic acid and methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodozinc(1+);methyl hexanoate typically involves the reaction of zinc iodide with methyl hexanoate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
ZnI2+CH3(CH2)4COOCH3→Iodozinc(1+);methyl hexanoate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where zinc iodide and methyl hexanoate are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Iodozinc(1+);methyl hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The zinc ion can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group in methyl hexanoate can be hydrolyzed to form hexanoic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new organozinc compounds.
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc species.
Hydrolysis: Formation of hexanoic acid and methanol.
Applications De Recherche Scientifique
Iodozinc(1+);methyl hexanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of iodozinc(1+);methyl hexanoate involves its interaction with various molecular targets. The zinc ion can coordinate with electron-rich sites in molecules, facilitating catalytic processes. The ester group can undergo hydrolysis, releasing hexanoic acid and methanol, which can participate in further reactions. The iodine atom can be substituted, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hexanoate: An ester with similar structural features but lacks the zinc and iodine components.
Zinc iodide: A simple zinc salt without the ester functionality.
Ethyl hexanoate: Another ester with a similar structure but different alkyl group.
Uniqueness
Iodozinc(1+);methyl hexanoate is unique due to the combination of zinc, iodine, and ester functionalities in a single molecule
Propriétés
Numéro CAS |
131392-85-3 |
|---|---|
Formule moléculaire |
C7H13IO2Zn |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
iodozinc(1+);methyl hexanoate |
InChI |
InChI=1S/C7H13O2.HI.Zn/c1-3-4-5-6-7(8)9-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
POSWEUHODYLTFF-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCCC[CH2-].[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)



![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)


![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)

![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

